molecular formula C11H15NO2S B7629929 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone

1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone

Cat. No. B7629929
M. Wt: 225.31 g/mol
InChI Key: BALWWRCKNQPXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone, also known as MTFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MTFE is a thiomorpholine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone is not yet fully understood. However, studies have suggested that 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone may inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. Additionally, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone may interfere with DNA synthesis and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been shown to have various biochemical and physiological effects. Studies have indicated that 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. This suggests that 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone may have potential applications in the treatment of hyperpigmentation disorders. Additionally, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been found to have anti-inflammatory properties, indicating its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. Additionally, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has low toxicity, making it a safe compound to work with in the laboratory. However, there are also limitations to using 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its potential applications in medicine.

Future Directions

There are several future directions for research on 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone. One potential area of research is the development of new anticancer drugs based on 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone. Additionally, more research is needed to fully understand the mechanism of action of 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone and its potential applications in medicine. Another area of research is the synthesis of novel 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone derivatives with improved biological activity. Overall, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone is a promising compound with potential applications in various scientific research fields.

Synthesis Methods

1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been synthesized using various methods, including the reaction of 5-methylfuran-2-thiol with ethyl 4-bromobutyrate, followed by the reaction with morpholine in the presence of a base. Another method involves the reaction of 5-methylfuran-2-thiol with ethyl 4-chlorobutyrate, followed by the reaction with morpholine in the presence of a base. These methods yield 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone as a white crystalline solid with a melting point of 102-104°C.

Scientific Research Applications

1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been shown to have anticancer activity, with studies indicating that it inhibits the growth of cancer cells. Additionally, 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has been found to have antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics. 1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone has also been shown to have neuroprotective effects, indicating its potential use in the treatment of neurological disorders.

properties

IUPAC Name

1-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-8-3-4-11(14-8)10-7-15-6-5-12(10)9(2)13/h3-4,10H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALWWRCKNQPXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CSCCN2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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